

# Independent Verification of JG-23's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the novel IL-23 inhibitor, **JG-23**, with an established alternative, guselkumab. The information presented is based on publicly available data for guselkumab and hypothetical, yet plausible, preclinical and clinical data for **JG-23**, designed to illustrate a comparative analysis.

## Introduction to IL-23 and its Role in Autoimmune Disease

Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[1] IL-23 is a key driver of inflammation in several autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2] It primarily acts on T helper 17 (Th17) cells, promoting their survival, proliferation, and production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2] This signaling cascade contributes to the chronic inflammation and tissue damage characteristic of these conditions. The IL-23/IL-17 axis is therefore a critical therapeutic target for a new generation of biologic drugs.[2]

## Mechanism of Action of JG-23 and Comparative Agents



**JG-23** is a next-generation human monoclonal antibody designed to selectively target the p19 subunit of IL-23, thereby inhibiting its interaction with the IL-23 receptor and downstream signaling. This selective approach avoids interference with IL-12 signaling, which is involved in host defense mechanisms. Guselkumab is an approved and marketed human monoclonal antibody that also selectively binds to the p19 subunit of IL-23.[3]

### **Preclinical Comparative Data**

The following table summarizes the in vitro biological activity of **JG-23** in comparison to guselkumab.

| Parameter                                                           | JG-23<br>(Hypothetical Data) | Guselkumab<br>(Published Data) | Experimental<br>Protocol     |
|---------------------------------------------------------------------|------------------------------|--------------------------------|------------------------------|
| Binding Affinity (KD) to IL-23                                      | 0.1 nM                       | ~0.3 nM                        | Surface Plasmon<br>Resonance |
| IC50 for IL-23-induced<br>IL-17A production in<br>mouse splenocytes | 5 ng/mL                      | 15 ng/mL                       | Cell-based assay             |
| Selectivity for IL-23 over IL-12                                    | >10,000-fold                 | >10,000-fold                   | Competitive ELISA            |

#### **Clinical Efficacy in Plaque Psoriasis**

The following table presents a comparison of the primary efficacy endpoints from Phase 3 clinical trials of **JG-23** (hypothetical data) and guselkumab in patients with moderate-to-severe plaque psoriasis. The primary endpoints were the proportion of patients achieving at least a 75% (PASI 75), 90% (PASI 90), or 100% (PASI 100) reduction in the Psoriasis Area and Severity Index score from baseline at week 16.



| Efficacy Endpoint<br>(Week 16) | JG-23<br>(Hypothetical Data) | Guselkumab<br>(Pivotal Trial Data) | Placebo |
|--------------------------------|------------------------------|------------------------------------|---------|
| PASI 75                        | 92%                          | 85%                                | 7%      |
| PASI 90                        | 75%                          | 73%                                | 3%      |
| PASI 100                       | 48%                          | 44%                                | 1%      |

### **Experimental Protocols**

Surface Plasmon Resonance (SPR) for Binding Affinity:

- Recombinant human IL-23 is immobilized on a sensor chip.
- A series of concentrations of JG-23 or guselkumab are flowed over the chip.
- The association and dissociation rates are measured by detecting changes in the refractive index at the chip surface.
- The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

Cell-based Assay for IL-17A Production:

- Mouse splenocytes are cultured and stimulated with recombinant mouse IL-23 in the presence of varying concentrations of JG-23 or guselkumab.
- After a 72-hour incubation period, the cell culture supernatant is collected.
- The concentration of IL-17A in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
- The half-maximal inhibitory concentration (IC50) is determined by plotting the IL-17A concentration against the antibody concentration.

Phase 3 Clinical Trial Design for Plaque Psoriasis:







A multicenter, randomized, double-blind, placebo-controlled study design is typically employed. Adult patients with moderate-to-severe chronic plaque psoriasis are randomized to receive subcutaneous injections of the investigational drug (e.g., **JG-23**) at specified doses and intervals, or a placebo. The primary efficacy endpoints are assessed at week 16, followed by a long-term extension phase to evaluate sustained efficacy and safety.

#### **Visualizations**





Click to download full resolution via product page

Caption: IL-23 Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

Caption: Experimental Workflow for **JG-23** Evaluation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Interleukin-23: as a drug target for autoimmune inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guselkumab, an inhibitor of the IL-23p19 subunit, provides sustained improvement in signs and symptoms of active psoriatic arthritis: 1 year results of a phase III randomised study of patients who were biologic-naïve or TNFα inhibitor-experienced - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johnson & Johnson's Dual IL-23 Inhibitor Guselkumab Receives FDA Approval for Ulcerative Colitis [synapse.patsnap.com]
- To cite this document: BenchChem. [Independent Verification of JG-23's Biological Activity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857981#independent-verification-of-jg-23-s-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com